
5-Sec-Butyl-3-Methyl-Isoxazol-4-carbonsäure
Übersicht
Beschreibung
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Isoxazolringe, wie sie in 5-Sec-Butyl-3-Methyl-Isoxazol-4-carbonsäure vorkommen, sind ein häufiges Strukturelement in vielen Medikamenten, da sie vielfältige biologische Aktivitäten aufweisen . Sie sind besonders wichtig bei der Entwicklung neuer Therapeutika, wo sie als Gerüst für die Synthese von Verbindungen mit potenziellen Antikrebs-, Antibakterien- und entzündungshemmenden Eigenschaften dienen können.
Metallfreie Synthesewege
Die Synthese von Isoxazolen umfasst traditionell metallkatalysierte Reaktionen. Aufgrund der Nachteile von Metallkatalysatoren, wie Toxizität und Umweltbelastung, besteht ein wachsendes Interesse an metallfreien Synthesewegen . This compound könnte eine Rolle bei der Entwicklung dieser neuen umweltfreundlichen Synthesestrategien spielen.
Nanokatalyse
Im Bereich der Nanokatalyse werden Isoxazol-Derivate auf ihr Potenzial untersucht, als Liganden oder Organokatalysatoren zu wirken . Die einzigartige Struktur von this compound kann Vorteile in Bezug auf die katalytische Effizienz und Selektivität in verschiedenen nanokatalytischen Prozessen bieten.
Sensoranwendungen
Isoxazol-Derivate werden aufgrund ihrer Fähigkeit, selektiv an bestimmte biologische Ziele zu binden, für den Einsatz in Sensoranwendungen untersucht . Diese Eigenschaft könnte bei der Entwicklung von Sensoren für die Detektion spezifischer Moleküle oder Ionen genutzt werden.
Antikrebsforschung
Der Isoxazol-Rest wird auf seine Antikrebseigenschaften untersucht. Verbindungen wie this compound können zur Entwicklung neuartiger Antikrebsmittel verwendet werden, die gezielt auf bestimmte Pfade oder Mechanismen in Krebszellen abzielen .
Arzneimittel-Abgabesysteme
Isoxazol-Derivate können verwendet werden, um die Abgabe von Medikamenten an ihre Zielorte zu verbessern. Ihre Fähigkeit, funktionalisiert zu werden, ermöglicht es, sie an Wirkstoffmoleküle oder Abgabevektoren zu binden, wodurch die Wirksamkeit und Spezifität von Behandlungen möglicherweise gesteigert wird .
Organische Synthese
Isoxazole dienen als wichtige Zwischenprodukte bei der Synthese einer Vielzahl organischer Verbindungen. Die Strukturmerkmale von this compound machen sie zu einem wertvollen Baustein bei der Konstruktion komplexer Moleküle für Pharmazeutika und andere Anwendungen .
Peptidsynthese
Isoxazol-Derivate, die sowohl Amino- als auch Carboxylgruppen enthalten, ähnlich wie this compound, können bei der Synthese von Peptiden verwendet werden. Diese Verbindungen können als unnatürliche Aminosäuren fungieren und so neue Eigenschaften in Peptidketten einführen .
Eigenschaften
IUPAC Name |
5-butan-2-yl-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-5(2)8-7(9(11)12)6(3)10-13-8/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZSJGYNRQFJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=NO1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201660 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-15-9 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


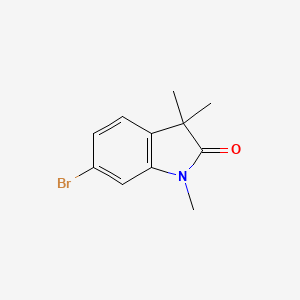

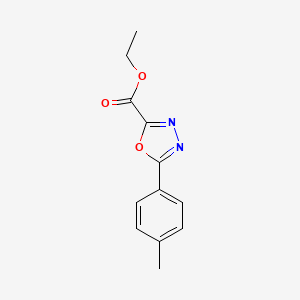
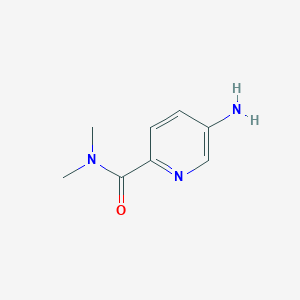
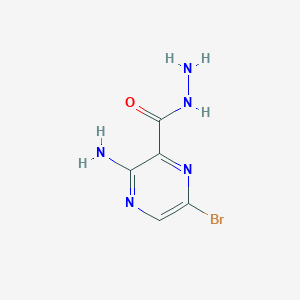
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)

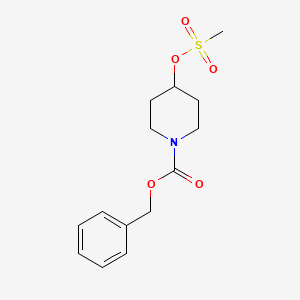
![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B1527706.png)
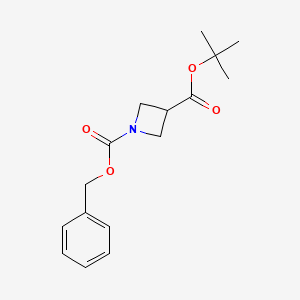
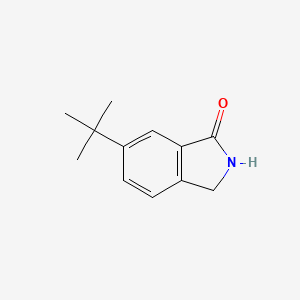


![2-[(3-Bromopyridin-2-yl)oxy]ethanol](/img/structure/B1527715.png)
